6-{[4-(2-methylphenoxy)-1-piperidinyl]carbonyl}-1,4-dihydro-2,3-quinoxalinedione -

6-{[4-(2-methylphenoxy)-1-piperidinyl]carbonyl}-1,4-dihydro-2,3-quinoxalinedione

Catalog Number: EVT-4394903
CAS Number:
Molecular Formula: C21H21N3O4
Molecular Weight: 379.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,4-dihydro-2,3-quinoxalinediones are a class of organic compounds characterized by a quinoxaline core with a dihydro-2,3-dione moiety. These compounds have gained significant attention in scientific research due to their diverse biological activities. In particular, they are recognized for their antagonist activity at the glycine modulatory site of the NMDA receptor. [, ]

Synthesis Analysis

While the provided papers do not detail the specific synthesis of "6-{[4-(2-methylphenoxy)-1-piperidinyl]carbonyl}-1,4-dihydro-2,3-quinoxalinedione," they offer insights into the general synthesis of 1,4-dihydro-2,3-quinoxalinedione derivatives. A common approach involves the reaction of a substituted o-phenylenediamine with oxalic acid or its derivatives. [, ] Variations in substituents on the phenyl ring and nitrogen atoms contribute to the diversity of these compounds.

Molecular Structure Analysis

The molecular structure of 1,4-dihydro-2,3-quinoxalinediones has been extensively studied using techniques like X-ray crystallography. [, ] These studies have revealed key structural features, including the planar nature of the quinoxaline ring system and the presence of hydrogen bond donors and acceptors. The spatial arrangement of these groups influences their interactions with biological targets. []

Mechanism of Action

The primary mechanism of action for many 1,4-dihydro-2,3-quinoxalinediones, including the compound , involves antagonism of the glycine modulatory site on the NMDA receptor. [, ] This receptor plays a crucial role in excitatory neurotransmission in the central nervous system. By binding to the glycine site, these compounds prevent the binding of the endogenous co-agonist glycine, thereby inhibiting NMDA receptor activation.

Physical and Chemical Properties Analysis

The physicochemical properties of 1,4-dihydro-2,3-quinoxalinediones, such as solubility, lipophilicity, and stability, are influenced by their substituents. [, ] These properties are crucial for their pharmacological activity, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles.

Applications
  • Neuroprotection: These compounds have demonstrated neuroprotective effects in various experimental models of neurological disorders, including stroke, epilepsy, and Alzheimer’s disease. []
  • Analgesia: 1,4-dihydro-2,3-quinoxalinediones have shown promise as potential analgesics due to their ability to modulate pain pathways in the central nervous system. [, ]
  • Anticonvulsant Activity: Some derivatives have exhibited anticonvulsant activity in animal models of epilepsy, suggesting their potential therapeutic application in seizure disorders. [, ]
Future Directions
  • Structure-Activity Relationship (SAR) Studies: Further research is needed to understand the relationship between the chemical structure of 1,4-dihydro-2,3-quinoxalinediones and their biological activity. [] This knowledge can guide the design of more potent and selective compounds.

6,7-Dinitro-1,4-dihydro-2,3-quinoxalinedione (DNQX)

Compound Description: DNQX is a potent antagonist of the NMDA modulatory glycine binding site on the excitatory amino acid (EAA) receptor complex. [] It has been widely studied for its potential neuroprotective effects. []

Relevance: DNQX shares the core 1,4-dihydro-2,3-quinoxalinedione structure with 6-{[4-(2-Methylphenoxy)-1-piperidinyl]carbonyl}-1,4-dihydro-2,3-quinoxalinedione. The presence of the two nitro groups at positions 6 and 7 distinguishes DNQX from the target compound. []

5,7-Dinitro-1,4-dihydro-2,3-quinoxalinedione (MNQX)

Compound Description: MNQX is another potent antagonist of the NMDA modulatory glycine binding site, similar in activity to DNQX. [] MNQX is structurally very similar to DNQX, with the key difference being the position of the nitro groups. []

Relevance: MNQX also shares the 1,4-dihydro-2,3-quinoxalinedione core with 6-{[4-(2-Methylphenoxy)-1-piperidinyl]carbonyl}-1,4-dihydro-2,3-quinoxalinedione. It differs from the target compound in the positioning of its nitro groups (at positions 5 and 7) and the absence of the 6-{[4-(2-methylphenoxy)-1-piperidinyl]carbonyl} substituent. []

6-Nitro-1,4-dihydro-2,3-quinoxalinedione hydrate

Compound Description: This compound, a hydrated form of 6-nitro-1,4-dihydro-2,3-quinoxalinedione, is also an antagonist at the NMDA receptor glycine binding site. [] It exhibits similar activity to DNQX and MNQX, but with lower potency. []

Relevance: Sharing the same core structure, this compound differs from 6-{[4-(2-Methylphenoxy)-1-piperidinyl]carbonyl}-1,4-dihydro-2,3-quinoxalinedione by having only one nitro group at position 6 and lacking the 6-{[4-(2-methylphenoxy)-1-piperidinyl]carbonyl} substituent. []

6,7-Dichloro-1,4-dihydro-2,3-quinoxalinedione

Compound Description: This compound is another antagonist of the NMDA receptor glycine binding site, exhibiting similar activity to the nitro-substituted quinoxalinediones. []

Relevance: This compound is structurally related to 6-{[4-(2-Methylphenoxy)-1-piperidinyl]carbonyl}-1,4-dihydro-2,3-quinoxalinedione by the presence of the core 1,4-dihydro-2,3-quinoxalinedione structure. It is differentiated by the two chlorine atoms at positions 6 and 7 and the absence of the 6-{[4-(2-methylphenoxy)-1-piperidinyl]carbonyl} group. []

5,7-Dichloro-1,4-dihydro-2,3-quinoxalinedione dimethylformamide

Compound Description: This compound is a dimethylformamide solvate of 5,7-dichloro-1,4-dihydro-2,3-quinoxalinedione, acting as an antagonist at the NMDA receptor glycine site. []

Relevance: This compound, similar to the previous examples, shares the 1,4-dihydro-2,3-quinoxalinedione core with 6-{[4-(2-Methylphenoxy)-1-piperidinyl]carbonyl}-1,4-dihydro-2,3-quinoxalinedione. It differs in the position of the chlorine atoms (at positions 5 and 7), the absence of the 6-{[4-(2-methylphenoxy)-1-piperidinyl]carbonyl} group, and the presence of dimethylformamide in its structure. []

1-(2'-Amino-2'-carboxyethyl)-1,4-dihydroquinoxaline-2,3-dione (QXAA)

Compound Description: QXAA is a quinoxalinedione derivative that acts as an antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) receptors. [] It shows some selectivity for AMPA receptors over kainate receptors. []

Relevance: QXAA shares the core 1,4-dihydro-2,3-quinoxalinedione structure with 6-{[4-(2-Methylphenoxy)-1-piperidinyl]carbonyl}-1,4-dihydro-2,3-quinoxalinedione. The key difference lies in the 1-(2'-amino-2'-carboxyethyl) substituent on the nitrogen atom at position 1 in QXAA, which is absent in the target compound. []

5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

Compound Description: SR147778 is a potent and selective antagonist for the CB1 receptor, displaying nanomolar affinity for both rat brain and human CB1 receptors. [] It has low affinity for CB2 receptors and is orally active. []

Relevance: Although SR147778 does not share the same core structure as 6-{[4-(2-Methylphenoxy)-1-piperidinyl]carbonyl}-1,4-dihydro-2,3-quinoxalinedione, both compounds are relevant because they are antagonists targeting specific receptors. [] Both compounds also contain a piperidine ring, highlighting the potential relevance of this structural motif for receptor binding affinity. []

WIN 55,212-2 [R-(+)-(2,3-dihydro-5-methyl-3-[(4-morpholinyl)methyl]pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl)(1-naphthalenyl) methanone monomethanesulfonate]

Compound Description: WIN 55,212-2 is a selective cannabinoid agonist that primarily acts on CB1 receptors. It is known to induce hypothermia in rats, an effect attributed to its action on central CB1 receptors. [, , , ]

Relevance: Although structurally dissimilar to 6-{[4-(2-Methylphenoxy)-1-piperidinyl]carbonyl}-1,4-dihydro-2,3-quinoxalinedione, WIN 55,212-2 is relevant as it represents another class of receptor-targeting compounds. Research on WIN 55,212-2, especially regarding its interaction with other pharmacological agents and its role in various physiological processes, may provide insights into the broader context of receptor pharmacology and potential therapeutic applications. [, , , ]

N-Arachidonyldopamine (NADA)

Compound Description: NADA is an endogenous arachidonate metabolite that acts as a promiscuous agonist at both CB1 and TRPV1 receptors. [] It is involved in regulating both synchronous and spontaneous glutamate release. []

Relevance: Despite not sharing a core structure with 6-{[4-(2-Methylphenoxy)-1-piperidinyl]carbonyl}-1,4-dihydro-2,3-quinoxalinedione, NADA is relevant because it highlights the complexity of receptor pharmacology and the potential for cross-talk between different receptor systems. [] Understanding the actions of endogenous ligands like NADA is crucial for comprehending the physiological roles of receptors and developing targeted therapies. []

5-Nitro-6,7-dichloro-1,4-dihydro-2,3-quinoxalinedione (ACEA-1021)

Compound Description: ACEA-1021 is a quinoxalinedione derivative that acts as a potent competitive antagonist at NMDA receptor glycine sites. [] It also exhibits moderate potency as a competitive inhibitor of non-NMDA receptors activated by AMPA or kainate. []

Relevance: ACEA-1021 is structurally related to 6-{[4-(2-Methylphenoxy)-1-piperidinyl]carbonyl}-1,4-dihydro-2,3-quinoxalinedione, sharing the core 1,4-dihydro-2,3-quinoxalinedione structure. The key difference is the presence of a nitro group at position 5 and two chlorine atoms at positions 6 and 7 in ACEA-1021, while the target compound lacks these substitutions but has a 6-{[4-(2-methylphenoxy)-1-piperidinyl]carbonyl} group. []

5-Nitro-6,7-dibromo-1,4-dihydro-2,3-quinoxalinedione (ACEA-1031)

Compound Description: ACEA-1031, like ACEA-1021, is a potent competitive antagonist at NMDA receptor glycine sites. [] It also displays moderate potency as a competitive inhibitor of non-NMDA receptors activated by AMPA or kainate. []

Relevance: ACEA-1031 shares the core 1,4-dihydro-2,3-quinoxalinedione structure with 6-{[4-(2-Methylphenoxy)-1-piperidinyl]carbonyl}-1,4-dihydro-2,3-quinoxalinedione and is structurally similar to ACEA-1021. The key distinction between ACEA-1031 and the target compound is the presence of a nitro group at position 5 and two bromine atoms at positions 6 and 7 in ACEA-1031, whereas the target compound lacks these substitutions but has a 6-{[4-(2-methylphenoxy)-1-piperidinyl]carbonyl} group. []

Properties

Product Name

6-{[4-(2-methylphenoxy)-1-piperidinyl]carbonyl}-1,4-dihydro-2,3-quinoxalinedione

IUPAC Name

6-[4-(2-methylphenoxy)piperidine-1-carbonyl]-1,4-dihydroquinoxaline-2,3-dione

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

InChI

InChI=1S/C21H21N3O4/c1-13-4-2-3-5-18(13)28-15-8-10-24(11-9-15)21(27)14-6-7-16-17(12-14)23-20(26)19(25)22-16/h2-7,12,15H,8-11H2,1H3,(H,22,25)(H,23,26)

InChI Key

WANNSBPDRBCKLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2CCN(CC2)C(=O)C3=CC4=C(C=C3)NC(=O)C(=O)N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.